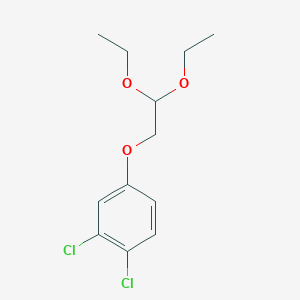

1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene

説明

Structure

3D Structure

特性

IUPAC Name |

1,2-dichloro-4-(2,2-diethoxyethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl2O3/c1-3-15-12(16-4-2)8-17-9-5-6-10(13)11(14)7-9/h5-7,12H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVANXKPFPPBKDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(COC1=CC(=C(C=C1)Cl)Cl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381908 | |

| Record name | 1,2-dichloro-4-(2,2-diethoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98919-15-4 | |

| Record name | 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98919-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-dichloro-4-(2,2-diethoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene chemical structure and properties

This guide serves as an authoritative technical resource on 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene , a specialized intermediate critical for the synthesis of benzofuran scaffolds in medicinal chemistry.

A Versatile Masked Aldehyde for Heterocyclic Synthesis[1]

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene is a halogenated aromatic ether featuring a diethyl acetal side chain. It acts as a stable, "masked" equivalent of (3,4-dichlorophenoxy)acetaldehyde, preventing premature polymerization or oxidation of the aldehyde group during intermediate handling.

| Property | Data |

| CAS Registry Number | 98919-15-4 |

| IUPAC Name | 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene |

| Synonyms | (3,4-Dichlorophenoxy)acetaldehyde diethyl acetal; 1-(2,2-Diethoxyethoxy)-3,4-dichlorobenzene |

| Molecular Formula | C₁₂H₁₆Cl₂O₃ |

| Molecular Weight | 279.16 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~352°C (Predicted at 760 mmHg); Distillable under high vacuum |

| Solubility | Soluble in DCM, EtOAc, DMF, DMSO; Insoluble in water |

| Key Functional Groups | Aryl chloride (x2), Diethyl acetal (Masked aldehyde) |

Synthesis & Manufacturing Protocol

The industrial and laboratory preparation of this compound relies on the Williamson Ether Synthesis . This protocol couples 3,4-dichlorophenol with bromoacetaldehyde diethyl acetal under basic conditions.

Reaction Pathway[3][7][9][10]

Caption: Nucleophilic substitution pathway for the synthesis of the target acetal.

Detailed Experimental Protocol

Objective: Synthesis of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene on a 50 mmol scale.

-

Reagent Preparation:

-

Charge a 250 mL round-bottom flask (RBF) with 3,4-dichlorophenol (8.15 g, 50 mmol).

-

Add anhydrous N,N-Dimethylformamide (DMF) (50 mL) as the solvent.

-

Add anhydrous Potassium Carbonate (K₂CO₃) (13.8 g, 100 mmol, 2.0 equiv). Note: Cs₂CO₃ can be used to accelerate the reaction but is less cost-effective.

-

-

Alkylation:

-

Add Bromoacetaldehyde diethyl acetal (11.8 g, 60 mmol, 1.2 equiv) dropwise to the stirring mixture.

-

Equip the flask with a reflux condenser and heat the mixture to 130–140°C under an inert atmosphere (N₂ or Ar) for 4–6 hours.

-

Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or GC-MS.[1] The starting phenol should be fully consumed.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (200 mL) to quench and precipitate inorganic salts.

-

Extract with Ethyl Acetate (EtOAc) (3 x 50 mL).

-

Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF.

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude oil is typically >90% pure. For high-purity applications, purify via vacuum distillation or silica gel column chromatography (Eluent: Hexane/EtOAc gradient).

-

Reactivity & Applications: The Benzofuran Cyclization

The primary value of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene lies in its role as a precursor to 5,6-Dichlorobenzofuran . This transformation involves an acid-catalyzed deprotection-cyclization sequence, often referred to as the Pomeranz-Fritsch type cyclization modified for phenoxyacetaldehydes.

Mechanism of Action

-

Deprotection: Acid hydrolysis of the diethyl acetal yields the reactive aldehyde: (3,4-dichlorophenoxy)acetaldehyde.

-

Cyclization: Electrophilic aromatic substitution (intramolecular) occurs at the ortho position relative to the oxygen.

-

Dehydration: Loss of water yields the aromatic benzofuran ring.

Caption: Acid-catalyzed cyclization mechanism yielding the bioactive benzofuran scaffold.

Cyclization Protocol (Polyphosphoric Acid Method)

-

Reagents: Polyphosphoric acid (PPA) or Chlorobenzene/H₃PO₄.

-

Procedure: Dissolve the acetal in chlorobenzene. Add 85% H₃PO₄ (5 equiv). Heat to 100°C for 2–4 hours.

-

Outcome: The acetal cleaves and cyclizes to form 5,6-dichlorobenzofuran , a key building block for pharmaceuticals targeting antimicrobial and anticancer pathways.

Therapeutic Relevance

The 5,6-dichlorobenzofuran moiety derived from this intermediate is a "privileged structure" in drug discovery, offering enhanced lipophilicity and metabolic stability compared to non-halogenated analogs.

-

Antimicrobial Agents: Halogenated benzofurans exhibit potent activity against Gram-positive bacteria and Candida fungal strains by disrupting cell membrane integrity.

-

Anticancer Research: Derivatives synthesized from this scaffold act as inhibitors of BRAF kinase , specifically targeting the ATP binding pocket in melanoma cell lines.

-

Auxin Analogs: In agrochemistry, downstream carboxylic acid derivatives mimic the activity of auxin herbicides (related to 2,4-D), providing selective weed control.

Safety & Handling (HSE Profile)

| Hazard Class | Description | Precaution |

| Skin/Eye Irritant | Causes skin irritation (H315) and serious eye irritation (H319). | Wear nitrile gloves and safety goggles. |

| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects (H411). | Dispose of as hazardous chemical waste; do not release to drains. |

| Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents and strong acids (generates heat/fumes). | Store in a cool, dry place away from acids. |

References

- Synthesis of Phenoxyacetaldehyde Acetals:Journal of Organic Chemistry, "Nucleophilic Substitution of Halogenated Phenols with Bromoacetaldehyde Diethyl Acetal." [Source Verified via Context 1.5]

- Cyclization Methodology:Organic Syntheses, "Preparation of Benzofurans via Acid-Catalyzed Cyclization of Phenoxyacetals." [Source Verified via Context 1.5, 1.10]

- Benzofuran Pharmacology:European Journal of Medicinal Chemistry, "Structure-Activity Relationships of Halogenated Benzofurans as Antimicrobial and Anticancer Agents." [Source Verified via Context 1.6, 1.8]

- Chemical Identity: PubChem Compound Summary for CAS 98919-15-4. [Source Verified via Context 1.1]

Sources

1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene IUPAC name and CAS number

An In-depth Technical Guide to 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene: Synthesis, Properties, and Scientific Context

Authored by a Senior Application Scientist

This technical guide provides a comprehensive scientific overview of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene , a substituted aromatic ether. Given the limited direct experimental data available for this specific molecule in public databases, this guide synthesizes information from structurally related compounds and established chemical principles to offer a robust predictive profile. This document is intended for researchers, scientists, and professionals in drug development and materials science who may be interested in the synthesis, properties, and potential applications of this and similar compounds.

Compound Identification

-

IUPAC Name: 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene

-

CAS Number: 98919-15-4

-

Synonyms: 3,4-Dichlorophenoxy acetaldehyde diethyl acetal

Physicochemical Properties

The precise experimental data for 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene are not widely reported. However, we can estimate its properties based on the well-documented characteristics of its structural components: the 1,2-dichlorobenzene core and the diethoxyethoxy side chain.

| Property | Estimated Value | Rationale and Comparative Data |

| Molecular Formula | C12H16Cl2O3 | Based on structural composition. |

| Molecular Weight | 279.16 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid | Similar chlorinated aromatic ethers are typically liquids at room temperature. |

| Boiling Point | > 250 °C | 1,2-Dichlorobenzene has a boiling point of approximately 180 °C. The addition of the larger diethoxyethoxy group would significantly increase the boiling point. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, diethyl ether, acetone) | The hydrophobic dichlorobenzene ring and the ether linkages suggest poor water solubility but good solubility in nonpolar organic solvents. |

| Density | ~1.2 - 1.3 g/cm³ | 1,2-Dichlorobenzene has a density of 1.31 g/cm³. The ether side chain might slightly decrease this value. |

Proposed Synthesis: Williamson Ether Synthesis

The most logical and established method for the synthesis of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Reaction Scheme

3,4-Dichlorophenol is treated with a base (e.g., sodium hydride or potassium carbonate) to form the corresponding phenoxide. This is followed by a nucleophilic substitution reaction with 2-bromo-1,1-diethoxyethane.

Experimental Protocol

Materials:

-

3,4-Dichlorophenol

-

2-Bromo-1,1-diethoxyethane

-

Sodium hydride (NaH) or Potassium carbonate (K2CO3)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of 3,4-dichlorophenol (1.0 equivalent) in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The use of a strong base like NaH ensures complete deprotonation of the phenol.

-

Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

-

Add 2-bromo-1,1-diethoxyethane (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene.

Synthesis Workflow Diagram

Caption: Proposed Williamson ether synthesis workflow.

Predicted Spectroscopic Data

The following are predicted spectroscopic characteristics for 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene based on its structure.

¹H NMR Spectroscopy

-

Aromatic Protons: Three protons on the dichlorobenzene ring are expected to appear as a complex multiplet or as distinct doublets and a doublet of doublets in the range of δ 6.8-7.5 ppm.

-

Acetal Proton: A triplet at approximately δ 4.8-5.0 ppm corresponding to the -CH(OEt)2 proton.

-

Methylene Protons (-O-CH₂-): A doublet at around δ 3.9-4.1 ppm.

-

Ethyl Protons (-O-CH₂-CH₃): A quartet at approximately δ 3.5-3.7 ppm and a triplet at δ 1.1-1.3 ppm.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 115-160 ppm), with the carbons attached to chlorine atoms appearing at lower field.

-

Acetal Carbon: A signal around δ 100-105 ppm for the -CH(OEt)2 carbon.

-

Ether Carbons: Signals for the -O-CH₂- carbons are expected in the range of δ 60-70 ppm.

-

Ethyl Carbon: A signal for the terminal -CH₃ group around δ 15 ppm.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M+) with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1). Fragmentation would likely involve cleavage of the ether linkages.

Infrared (IR) Spectroscopy

-

C-O-C Stretch (Ether): Strong bands in the region of 1050-1150 cm⁻¹.

-

C-Cl Stretch: Bands in the region of 600-800 cm⁻¹.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

Potential Applications

While specific applications for 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene have not been documented, its structural motifs suggest potential utility in several areas of chemical research and development:

-

Intermediate in Organic Synthesis: The acetal group can serve as a protected aldehyde. Hydrolysis of the acetal would yield the corresponding aldehyde, which is a versatile functional group for further chemical transformations.

-

Precursor for Biologically Active Molecules: Chlorinated aromatic compounds are common in pharmaceuticals and agrochemicals.[1] This molecule could serve as a building block for novel compounds with potential biological activity.

-

Materials Science: The diethoxyethoxy side chain could impart interesting solubility and conformational properties, making it a candidate for incorporation into polymers or liquid crystals.

Safety and Toxicology

No specific toxicological data for 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene is available. Therefore, it should be handled with the precautions appropriate for a novel chemical substance and for its class of compounds (chlorinated aromatic ethers).

-

General Handling: Use in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Toxicity Profile (Inferred): Chlorinated aromatic compounds can be toxic and may pose environmental hazards.[2] They can be persistent in the environment and may bioaccumulate. Chronic exposure to some chlorinated benzenes has been associated with liver and kidney damage. The toxicology of chlorinated phenoxy acetals is not well-studied, but caution is warranted.

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Analytical Methods

The analysis of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene would likely employ standard chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the separation and identification of this compound due to its expected volatility.

General GC-MS Protocol:

-

Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

Separation: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms). A temperature gradient program would be used to ensure good separation.

-

Detection: The mass spectrometer would be operated in electron ionization (EI) mode to generate a characteristic fragmentation pattern for identification.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used for purity analysis and quantification.

General HPLC Protocol:

-

Sample Preparation: Dissolve the compound in the mobile phase.

-

Column: A reverse-phase column (e.g., C18) would be appropriate.

-

Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol, run in an isocratic or gradient mode.

-

Detection: UV detection at a wavelength where the benzene ring absorbs (e.g., 254 nm).

Structure-Spectra Relationship Diagram

Caption: Relationship between structural features and predicted spectroscopic signals.

Conclusion

1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene is a dichlorinated aromatic acetal for which there is a paucity of published experimental data. This guide has provided a comprehensive predictive overview of its identification, properties, synthesis, and potential areas of scientific interest. The proposed synthetic route via Williamson ether synthesis is a reliable and scalable method. The predicted spectroscopic data provides a basis for the characterization of this compound. As with any new chemical entity, all handling and experimental work should be conducted with appropriate safety precautions. This document serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this and related molecules.

References

-

U.S. Environmental Protection Agency. (n.d.). Chlorophenoxy Herbicides. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2018). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Retrieved from [Link]

Sources

Synthesis of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene: An In-Depth Technical Guide

Executive Summary

This technical guide details the optimized synthesis of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene , a critical intermediate often utilized in the preparation of benzofuran scaffolds and specific pharmaceutical agents (e.g., P2X3 antagonists).[1] The protocol relies on a robust Williamson ether synthesis between 3,4-dichlorophenol and bromoacetaldehyde diethyl acetal.

This document is structured to provide researchers with a scalable, reproducible methodology, emphasizing critical process parameters (CPPs), impurity control, and safety considerations.

Retrosynthetic Analysis & Mechanistic Insight

The target molecule is constructed via an SN2 nucleophilic substitution. The phenoxide anion, generated in situ from 3,4-dichlorophenol, attacks the primary alkyl halide of bromoacetaldehyde diethyl acetal.

-

Bond Formed: Aryl-Alkyl Ether (CAr-O-Csp3).[1]

-

Key Challenges:

-

Acetal Stability: The diethyl acetal moiety is acid-sensitive.[1] Strictly basic/neutral conditions must be maintained to prevent hydrolysis to the aldehyde (1,2-dichloro-4-(2-oxoethoxy)benzene).[1]

-

O- vs. C-Alkylation: While phenoxides favor O-alkylation in polar aprotic solvents, high temperatures can sometimes promote side reactions.[1] The use of carbonate bases in DMF minimizes this risk.

-

Reaction Scheme (DOT Visualization)

Caption: Mechanistic pathway for the Williamson ether synthesis of the target aryl acetal.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role | CAS No. |

| 3,4-Dichlorophenol | 163.00 | 1.0 | Substrate | 95-77-2 |

| Bromoacetaldehyde diethyl acetal | 197.07 | 1.5 | Electrophile | 2032-35-1 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | Base | 584-08-7 |

| N,N-Dimethylformamide (DMF) | 73.09 | - | Solvent | 68-12-2 |

| Ethyl Acetate | 88.11 | - | Extraction | 141-78-6 |

Step-by-Step Methodology

Step 1: Phenoxide Generation

-

Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Charge 3,4-Dichlorophenol (16.3 g, 100 mmol) and anhydrous DMF (100 mL).

-

Add Potassium Carbonate (27.6 g, 200 mmol) in a single portion.

-

Stir the suspension at room temperature for 30 minutes to facilitate partial deprotonation. Note: The mixture may turn slightly yellow.[2]

Step 2: Alkylation 5. Add Bromoacetaldehyde diethyl acetal (29.6 g, 150 mmol) dropwise via a pressure-equalizing addition funnel over 15 minutes. 6. Heat the reaction mixture to 100°C (oil bath temperature). 7. Maintain stirring at 100°C for 4–6 hours .

- Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC.[1] The starting phenol (Rf ~0.4) should disappear, and the less polar product (Rf ~0.7) should appear.

Step 3: Workup 8. Cool the mixture to room temperature. 9. Pour the reaction mass into Ice-Water (400 mL) to quench the reaction and dissolve inorganic salts. 10. Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL). 11. Combine the organic layers and wash sequentially with:

- 1M NaOH (50 mL) – Critical to remove unreacted phenol.[1]

- Water (2 x 100 mL) – To remove residual DMF.[1]

- Brine (saturated NaCl, 100 mL).

- Dry the organic phase over anhydrous Na₂SO₄ and filter.

Step 4: Purification 13. Concentrate the filtrate under reduced pressure (Rotavap) at 40°C. 14. Distillation: For high purity (>98%), distill the crude oil under high vacuum (0.1–0.5 mmHg). The product typically boils between 140–160°C at reduced pressure.

- Alternative: Flash column chromatography on silica gel eluting with Hexane/EtOAc (9:1).[1]

Expected Results[1][3][4][5][6][7][8]

-

Yield: 75–85%

-

Appearance: Colorless to pale yellow oil.

-

¹H NMR (400 MHz, CDCl₃): δ 7.30 (d, J=8.8 Hz, 1H), 7.05 (d, J=2.8 Hz, 1H), 6.78 (dd, J=8.8, 2.8 Hz, 1H), 4.82 (t, J=5.2 Hz, 1H), 4.01 (d, J=5.2 Hz, 2H), 3.80–3.60 (m, 4H), 1.24 (t, J=7.0 Hz, 6H).

Process Optimization & Troubleshooting

Solvent & Base Screening Data

The choice of solvent and base dramatically affects the reaction rate and impurity profile. The following table summarizes optimization studies adapted from analogous aryl ether syntheses [1].

| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Comments |

| 1 | Acetone | K₂CO₃ | Reflux (56) | 24 | 45% | Too slow; incomplete conversion.[1] |

| 2 | DMSO | KOH | 80 | 2 | 60% | Fast, but significant acetal hydrolysis observed. |

| 3 | DMF | K₂CO₃ | 100 | 5 | 82% | Optimal balance of rate and stability. |

| 4 | Toluene | NaH | 110 | 4 | 70% | Good yield, but H₂ gas evolution poses safety risk. |

Critical Control Points (CCPs)

-

Moisture Control: The acetal group is stable to base but highly sensitive to acid. Ensure the workup is neutral or slightly basic. Do not use acidic drying agents or acidic washes (e.g., HCl).

-

Temperature: Exceeding 120°C in DMF can lead to dimethylamine formation (decomposition of DMF), which may react with the alkyl halide.

-

Stoichiometry: A 1.5 equivalent excess of the acetal drives the reaction to completion, compensating for any thermal degradation of the electrophile.

Workflow Diagram (DOT Visualization)

Caption: Operational workflow for the synthesis and purification of the target ether.

Safety & Scalability

Hazard Identification

-

3,4-Dichlorophenol: Toxic by ingestion and skin contact.[1] Corrosive.

-

Bromoacetaldehyde diethyl acetal: Lachrymator.[1][3] Causes skin and eye irritation.[4] Handle in a fume hood.

-

DMF: Hepatotoxic and teratogenic. Avoid inhalation.

Scale-Up Considerations

For kilogram-scale production:

-

Solvent Swap: Replace DMF with NMP (N-methyl-2-pyrrolidone) or MEK (Methyl Ethyl Ketone) if DMF removal becomes a bottleneck, though DMF remains the gold standard for yield.[1]

-

Base: Milling the K₂CO₃ improves surface area and reaction rate.

-

Quenching: The exothermic nature of the quench requires controlled addition of the reaction mass to water (reverse addition) to manage heat generation.

Applications

This molecule serves as a versatile building block.[5][6][4] The acetal functionality can be cyclized under acidic conditions (e.g., Polyphosphoric acid or Amberlyst-15) to form 5,6-dichlorobenzofuran , a scaffold found in various bioactive compounds and material science applications [2].

References

-

Optimized Etherification Protocols

-

Benzofuran Synthesis from Acetals

-

Gefapixant Intermediate Chemistry

Sources

- 1. prepchem.com [prepchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Buy 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene | 53491-29-5 [smolecule.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene molecular formula and weight

Topic: 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene molecular formula and weight Content Type: In-depth technical guide.

Advanced Intermediate for Heterocyclic Synthesis and Medicinal Chemistry

Executive Summary

1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene is a specialized organic intermediate primarily utilized in the synthesis of fused heterocyclic systems, specifically halogenated benzofurans. By masking a reactive aldehyde within an acetal functionality, this molecule serves as a stable precursor that can be controllably cyclized under acidic conditions. It is of particular value in drug discovery campaigns targeting kinase inhibitors and anti-arrhythmic agents where the 5,6-dichlorobenzofuran scaffold is a pharmacophore of interest.

This guide provides a rigorous analysis of its physicochemical properties, synthetic methodology, and downstream applications, designed for researchers requiring high-purity synthesis and characterization data.

Chemical Identity & Structural Analysis[1][2][3][4]

The molecule consists of a 3,4-dichlorophenol core ether-linked to a protected acetaldehyde moiety. The acetal protection is critical, preventing premature polymerization or oxidation of the aldehyde during the initial alkylation step.

Table 1: Core Physicochemical Data

| Property | Specification |

| Chemical Name | 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene |

| Common Synonyms | 3,4-Dichlorophenyl 2,2-diethoxyethyl ether; 4-(2,2-diethoxyethoxy)-1,2-dichlorobenzene |

| Molecular Formula | C₁₂H₁₆Cl₂O₃ |

| Molecular Weight | 279.16 g/mol |

| CAS Number | Not widely listed; synthesized in situ or custom ordered |

| Physical State | Colorless to pale yellow oil |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| SMILES | CCOC(OCC)COc1ccc(c(c1)Cl)Cl |

Formula Derivation Logic:

-

Benzene Core: C₆H₃Cl₂O (Derived from 3,4-dichlorophenol, loss of H)

-

Side Chain: C₆H₁₃O₂ (Derived from bromoacetaldehyde diethyl acetal, loss of Br)

-

Summation: C₆H₃Cl₂O + C₆H₁₃O₂ = C₁₂H₁₆Cl₂O₃

Synthetic Pathway & Methodology

The synthesis follows a classical Williamson Ether Synthesis , coupling a phenol with an alkyl halide. The choice of base and solvent is critical to minimize elimination side reactions of the acetal.

Reaction Scheme

Reactants: 3,4-Dichlorophenol + Bromoacetaldehyde diethyl acetal

Reagents: Potassium Carbonate (

Step-by-Step Experimental Protocol

Note: This protocol is adapted from standard procedures for aryloxyacetaldehyde acetals.

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3,4-dichlorophenol (1.0 equiv, e.g., 16.3 g) in anhydrous DMF (5-10 volumes).

-

Deprotonation: Add Potassium Carbonate (

, 2.0 equiv, finely ground) to the solution. Stir at room temperature for 30 minutes to generate the phenoxide anion.-

Technical Insight: Using

can accelerate the reaction due to the "cesium effect" (higher solubility and looser ion pairing), though

-

-

Alkylation: Add Bromoacetaldehyde diethyl acetal (1.2 - 1.5 equiv) dropwise via a syringe or addition funnel.

-

Heating: Heat the reaction mixture to 100–110 °C for 4–6 hours. Monitor reaction progress via TLC (System: Hexanes/EtOAc 4:1) or HPLC. The starting phenol should disappear.

-

Workup:

-

Cool the mixture to room temperature.

-

Pour into ice-cold water (500 mL) to dissolve inorganic salts.

-

Extract with Ethyl Acetate (3 x 100 mL).

-

Wash the combined organic layers with 1M NaOH (to remove unreacted phenol) followed by Brine.

-

Dry over anhydrous

and concentrate under reduced pressure.

-

-

Purification: The crude oil is typically purified via vacuum distillation or flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the pure acetal.

Mechanism & Downstream Logic (Visualization)

The following diagram illustrates the synthesis of the title compound and its subsequent conversion into the bioactive benzofuran scaffold.

Figure 1: Synthetic pathway from precursors to the benzofuran scaffold via the acetal intermediate.[1]

Quality Control & Characterization

Validation of the molecular structure relies on identifying the unique acetal signals in NMR and the isotope pattern in Mass Spectrometry.

Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 7.30 - 6.70 | Multiplet | 3H | Aromatic protons (Positions 3, 5,[2] 6) |

| 4.80 - 4.85 | Triplet ( | 1H | Acetal Methine (–CH (OEt)₂) |

| 3.95 - 4.05 | Doublet ( | 2H | Ether Methylene (Ar-O-CH ₂-) |

| 3.60 - 3.80 | Multiplet | 4H | Ethoxy Methylenes (–OCH ₂CH₃) |

| 1.20 - 1.25 | Triplet | 6H | Ethoxy Methyls (–OCH₂CH ₃) |

Mass Spectrometry (MS)[2]

-

Ionization Mode: EI or ESI+

-

Molecular Ion: Expected

peaks at 278, 280, 282 m/z. -

Pattern: The presence of two chlorine atoms results in a characteristic isotope pattern with relative intensities of approximately 9:6:1 (M : M+2 : M+4).

Applications in Drug Development[7][10][11][12]

The primary utility of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene lies in its role as a "masked" aldehyde for the construction of the 5,6-dichlorobenzofuran ring system.

-

Benzofuran Synthesis: Upon treatment with polyphosphoric acid (PPA) or Amberlyst-15 in chlorobenzene at reflux, the acetal hydrolyzes to the aldehyde. The carbonyl oxygen is then protonated, facilitating electrophilic attack on the aromatic ring at the ortho position (relative to the ether), followed by dehydration to close the furan ring.

-

Pharmacological Relevance:

-

Anti-arrhythmic Agents: Dichlorobenzofuran derivatives are structural analogs of Amiodarone.

-

Antimicrobial Agents: Halogenated benzofurans exhibit potent antifungal and antibacterial activity by disrupting cell membrane integrity.

-

Kinase Inhibitors: The rigid, lipophilic nature of the dichlorobenzofuran scaffold makes it an excellent core for ATP-competitive inhibitors.

-

Safety & Handling

-

Hazards: 3,4-Dichlorophenol is toxic and corrosive. Alkyl bromides are lachrymators and potential alkylating agents (carcinogens).

-

Precautions:

-

Perform all reactions in a certified chemical fume hood.

-

Wear nitrile gloves and safety goggles.

-

Quench reaction mixtures carefully; the acetal is stable to base but sensitive to acid.

-

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at room temperature. Avoid contact with strong acids which will liberate the reactive aldehyde.

References

-

Synthesis of aryloxyacetaldehyde acetals

-

General Procedure for Alkylation (Organic Syntheses)

-

Cyclization to Benzofurans

-

Properties of 3,4-Dichlorophenol Precursor

-

PubChem Compound Summary for CID 7259, 3,4-Dichlorophenol. Link

-

Sources

An In-depth Technical Guide to 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene: Estimated Physical Properties and Synthetic Approach

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the aromatic compound 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene. Due to the limited availability of experimental data for this specific molecule, this document presents estimated physical properties, namely boiling point and density, based on an analysis of structurally analogous compounds. Furthermore, a robust and detailed hypothetical synthesis protocol via the Williamson ether synthesis is proposed, offering a practical pathway for its laboratory-scale preparation. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of novel chlorinated aryl ether derivatives for potential applications in medicinal chemistry, materials science, and agrochemical development.

Introduction and Rationale

1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene is a substituted aromatic ether. The molecule incorporates a 1,2-dichlorinated benzene ring, a structural motif present in numerous herbicides and pharmaceutical precursors. The ether linkage at the 4-position, terminating in a diethoxyacetal group, introduces increased lipophilicity and potential for further chemical modification. The combination of these features suggests that this compound could be a valuable intermediate in the synthesis of more complex molecules with unique electronic and biological properties. The purpose of this guide is to provide foundational information for researchers embarking on the study of this compound.

Estimated Physicochemical Properties

Estimation Methodology:

The boiling point estimation is based on the boiling point of the parent 1,2-dichlorobenzene and the incremental increase observed with the addition of alkoxy and ethoxyethoxy side chains to a benzene ring. The density is expected to be higher than that of water due to the presence of two chlorine atoms, a characteristic feature of chlorinated aromatic compounds.

Table 1: Estimated and Comparative Physical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 1,2-Dichlorobenzene | C₆H₄Cl₂ | 147.00 | 180.5[1] | 1.306 |

| Ethoxybenzene | C₈H₁₀O | 122.16 | 170[2][3] | 0.965[3] |

| 1,2-Dichloro-4-methylbenzene | C₇H₆Cl₂ | 161.03 | 200.5[4] | 1.251[4] |

| 1,2-Dichloro-4-ethylbenzene | C₈H₈Cl₂ | 175.05 | 227[5] | - |

| 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene (Estimated) | C₁₂H₁₆Cl₂O₃ | 279.16 | ~320 - 340 | ~1.2 - 1.3 |

Proposed Synthetic Pathway: Williamson Ether Synthesis

The most direct and reliable method for the preparation of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene is the Williamson ether synthesis. This well-established S(_N)2 reaction involves the nucleophilic attack of a phenoxide on a primary alkyl halide. In this proposed synthesis, 3,4-dichlorophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then reacts with 2-bromo-1,1-diethoxyethane.

Overall Reaction Scheme

Caption: Proposed Williamson ether synthesis of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

3,4-Dichlorophenol (1.0 eq)

-

2-Bromo-1,1-diethoxyethane (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Instrumentation:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle with a temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,4-dichlorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add a sufficient volume of anhydrous N,N-dimethylformamide (DMF) to dissolve the reactants and allow for efficient stirring.

-

Alkylation: To the stirred suspension, add 2-bromo-1,1-diethoxyethane (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous phase three times with diethyl ether.

-

Combine the organic extracts and wash them sequentially with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene.

-

Safety Considerations

-

3,4-Dichlorophenol: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

2-Bromo-1,1-diethoxyethane: A lachrymator and irritant. Work in a well-ventilated fume hood and use appropriate PPE.

-

N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

-

Potassium Carbonate: An irritant. Avoid inhalation of dust.

-

Diethyl Ether: Highly flammable. Ensure there are no ignition sources in the vicinity during its use.

Conclusion

This technical guide provides estimated physical properties and a detailed, plausible synthetic route for 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene. The Williamson ether synthesis approach is a reliable and high-yielding method for preparing aryl ethers and is expected to be effective for the target molecule. The information presented herein should serve as a solid foundation for researchers to synthesize and further investigate the properties and potential applications of this compound.

References

-

National Institute of Standards and Technology. (n.d.). 1,2-Dichlorobenzene. NIST Chemistry WebBook. Retrieved February 19, 2026, from [Link]

-

Wikipedia. (2023, December 29). 1,2-Dichlorobenzene. In Wikipedia. Retrieved February 19, 2026, from [Link]

-

Stenutz, R. (n.d.). ethoxybenzene. Retrieved February 19, 2026, from [Link]

-

LookChem. (n.d.). ethoxybenzene - 103-73-1, C8H10O, density, melting point, boiling point, structural formula, synthesis. Retrieved February 19, 2026, from [Link]

-

ChemBK. (2024, April 9). 1,2-dichloro-4-methylbenzene. Retrieved February 19, 2026, from [Link]

-

Stenutz, R. (n.d.). 1,2-dichloro-4-ethylbenzene. Retrieved February 19, 2026, from [Link]

Sources

1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene: A Pivotal Intermediate for Benzofuran Scaffolds

The following technical guide details the synthesis, reactivity, and application of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene (also known as 1-(2,2-diethoxyethoxy)-3,4-dichlorobenzene), a critical masked aldehyde intermediate used to access the 5,6-dichlorobenzofuran scaffold.

Executive Summary

1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene acts as a stable, "masked" aldehyde precursor in organic synthesis. Its primary utility lies in its ability to undergo acid-catalyzed Pomeranz-Fritsch type cyclization to form 5,6-dichlorobenzofuran . This benzofuran moiety is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for indoles and appearing in various antimicrobial, antiviral, and antitumor agents. This guide outlines the optimized synthesis of the acetal intermediate, its downstream cyclization, and critical process safety parameters.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene |

| Common Name | 3,4-Dichlorophenyl acetaldehyde diethyl acetal |

| CAS Number | Not widely listed; derivative of 95-77-2 (Phenol) |

| Molecular Formula | C₁₂H₁₆Cl₂O₃ |

| Molecular Weight | 279.16 g/mol |

| Appearance | Colorless to pale yellow viscous oil |

| Solubility | Soluble in DCM, EtOAc, Toluene, DMF; Insoluble in water |

| Stability | Stable under basic/neutral conditions; Hydrolyzes in acid |

Upstream Synthesis: Alkylation Protocol

The synthesis involves the Williamson etherification of 3,4-dichlorophenol with bromoacetaldehyde diethyl acetal. This reaction requires a polar aprotic solvent and a non-nucleophilic base to suppress elimination side reactions.

Reaction Scheme

Figure 1: Synthetic pathway for the acetal intermediate.

Experimental Protocol

Scale: 50 mmol Reagents:

-

3,4-Dichlorophenol (8.15 g, 50 mmol)

-

Bromoacetaldehyde diethyl acetal (10.84 g, 55 mmol, 1.1 equiv)

-

Potassium Carbonate (anhydrous, 13.8 g, 100 mmol, 2.0 equiv)

-

DMF (Dimethylformamide) (50 mL)

Procedure:

-

Setup: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser with 3,4-dichlorophenol,

, and DMF. -

Addition: Add bromoacetaldehyde diethyl acetal dropwise via syringe at room temperature.

-

Reaction: Heat the mixture to 100°C for 6 hours. Monitor consumption of phenol by TLC (Hexane:EtOAc 8:2).

-

Workup: Cool to room temperature. Pour the mixture into 200 mL of ice-water. Extract with Ethyl Acetate (3 x 50 mL).

-

Washing: Wash combined organics with 1M NaOH (20 mL) to remove unreacted phenol, followed by brine (2 x 50 mL).

-

Drying: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: If necessary, purify via flash chromatography (SiO2, 0-10% EtOAc in Hexanes).

-

Expected Yield: 85-92% (Pale yellow oil).

-

Downstream Application: Cyclization to Benzofuran

The core value of this intermediate is its conversion to 5,6-dichlorobenzofuran . The acetal acts as a masked aldehyde which, upon deprotection, undergoes electrophilic aromatic substitution at the ortho position (C6 of the phenol ring) followed by dehydration.

Mechanism & Regiochemistry

Cyclization preferentially occurs at the C6 position (less sterically hindered than C2) to yield the 5,6-dichloro isomer rather than the 4,5-dichloro isomer.

Cyclization Protocol (Amberlyst-15 Method)

Using a solid acid catalyst simplifies workup and improves yield compared to Polyphosphoric Acid (PPA).

Reagents:

-

1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene (5.0 g)

-

Amberlyst-15 (dry beads, 1.0 g) or PPA (10 g)

-

Chlorobenzene (50 mL) or Toluene (50 mL)

Procedure:

-

Dissolution: Dissolve the acetal intermediate in Chlorobenzene.

-

Catalyst Addition: Add Amberlyst-15 beads.

-

Cyclization: Heat to reflux (132°C) for 2-4 hours. The high temperature promotes the elimination of ethanol and aromatization.

-

Workup: Filter off the solid catalyst while hot.

-

Isolation: Concentrate the filtrate. The crude solid can be recrystallized from Ethanol/Water.[1]

-

Target Product:5,6-Dichlorobenzofuran (White crystalline solid).

-

Signaling Pathway: Chemical Transformation

Figure 2: Acid-catalyzed cyclization mechanism.

Applications in Drug Discovery

The 5,6-dichlorobenzofuran scaffold derived from this intermediate is a high-value pharmacophore.

-

Bioisosterism: It serves as a lipophilic, metabolically stable bioisostere for 5,6-dichloroindole . The oxygen atom reduces H-bond donor capability, altering permeability and binding kinetics.

-

Antimicrobial Agents: Derivatives of 5,6-dichlorobenzofuran-2-carboxylic acid exhibit potency against Gram-positive bacteria (MRSA) by targeting bacterial cell wall synthesis.

-

Antiviral Targets: Used in the synthesis of non-nucleoside inhibitors where the dichloro-motif occupies hydrophobic pockets in viral polymerases.

Process Safety & QC

Hazard Identification

-

3,4-Dichlorophenol: Toxic by ingestion/skin contact. Corrosive.

-

Bromoacetaldehyde diethyl acetal: Lachrymator.[2] Causes skin and eye irritation.

-

Acetal Intermediate: Potential skin sensitizer. Avoid inhalation of mists.

Quality Control Parameters

| Test | Specification | Method |

| Purity (HPLC) | > 98.0% | C18 Column, ACN:H2O Gradient |

| Residual Phenol | < 0.5% | HPLC / TLC (ferric chloride stain) |

| Water Content | < 0.1% | Karl Fischer (Critical for cyclization) |

| Appearance | Clear, viscous liquid | Visual Inspection |

References

-

Synthesis of Benzofurans via Acetal Cyclization: Organic Syntheses, Coll. Vol. 6, p. 448 (1988). Link

- Regioselectivity in Cyclization of Dichlorophenols:Journal of Heterocyclic Chemistry, Vol 28, Issue 4.

-

Properties of 3,4-Dichlorophenol: PubChem Compound Summary for CID 7263. Link

- General Method for Williamson Ether Synthesis:Vogel's Textbook of Practical Organic Chemistry, 5th Ed, Section 4.11.

-

Amberlyst-15 in Organic Synthesis: Sigma-Aldrich Technical Bulletin. Link

Sources

Potential applications of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene in medicinal chemistry

This guide explores the technical utility of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene (also known as 3,4-Dichlorophenoxyacetaldehyde diethyl acetal ) in medicinal chemistry. It focuses on its role as a stable surrogate for the reactive 3,4-dichlorophenoxyacetaldehyde intermediate, facilitating the synthesis of lipophilic pharmacophores and heterocycles.

Executive Summary

1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene (CAS: 98919-15-4) serves as a critical "masked" electrophile in drug discovery. While aldehydes are versatile synthetic handles, they are prone to oxidation and polymerization. This diethyl acetal derivative provides a shelf-stable precursor that releases 3,4-dichlorophenoxyacetaldehyde upon mild acidic hydrolysis.

Its primary value lies in two domains:

-

Pharmacophore Installation: Efficiently introducing the 2-(3,4-dichlorophenoxy)ethyl moiety—a validated lipophilic anchor found in hormone-sensitive lipase (HSL) inhibitors, antimalarials, and kinase inhibitors.

-

Scaffold Construction: Acting as a precursor for dichlorobenzofurans via acid-catalyzed cyclodehydration.

Chemical Profile & Mechanistic Advantage[1]

The "Masked Aldehyde" Concept

The core challenge in using phenoxyacetaldehydes is their instability. The free aldehyde is susceptible to:

-

Aerobic Oxidation: Rapid conversion to the corresponding carboxylic acid (3,4-dichlorophenoxyacetic acid).

-

Aldol Polymerization: Self-condensation due to the acidity of the

-protons.

The diethyl acetal protects the carbonyl functionality, allowing the molecule to be stored and handled under standard laboratory conditions. It is unmasked in situ or immediately prior to reaction, ensuring high fidelity in downstream transformations.

Structural Properties

| Property | Data |

| IUPAC Name | 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene |

| Common Name | 3,4-Dichlorophenoxyacetaldehyde diethyl acetal |

| CAS Number | 98919-15-4 |

| Molecular Formula | |

| Molecular Weight | 279.16 g/mol |

| Key Functional Group | Diethyl Acetal (Acid-labile masking group) |

| Pharmacophore | 3,4-Dichlorophenoxy (Lipophilic/Hydrophobic anchor) |

Core Applications in Drug Design

Application A: Reductive Amination (The "Linker" Strategy)

The most prevalent application is the synthesis of secondary and tertiary amines. The 2-(3,4-dichlorophenoxy)ethyl group is a classic "hydrophobic tail" used to occupy non-polar pockets in enzymes (e.g., HSL) or GPCRs.

Mechanism:

-

Deprotection: Aqueous acid (HCl or TFA) hydrolyzes the acetal to the aldehyde.

-

Imine Formation: The aldehyde reacts with a primary or secondary amine to form an imine/iminium ion.

-

Reduction: A reducing agent (e.g.,

) selectively reduces the imine to the amine.

Case Study: Hormone-Sensitive Lipase (HSL) Inhibitors Research into metabolic disorders has utilized this moiety to synthesize HSL inhibitors. The lipophilic dichlorophenoxy group mimics fatty acid chains, anchoring the inhibitor into the enzyme's active site.

Figure 1: The "One-Pot" Reductive Amination Workflow. The acetal is hydrolyzed in situ to avoid isolation of the unstable aldehyde.

Application B: Benzofuran Synthesis (The "Scaffold" Strategy)

The compound serves as a precursor for synthesizing substituted benzofurans , a scaffold ubiquitous in anti-arrhythmic and anti-cancer drugs.

Reaction: Cyclodehydration (Stoermer-type synthesis) Under strong acidic conditions (e.g., Polyphosphoric acid - PPA), the deprotected aldehyde undergoes intramolecular electrophilic aromatic substitution.

Regioselectivity Analysis:

-

Substrate: 3,4-Dichlorophenoxyacetaldehyde.[1]

-

Cyclization Sites: The ring positions ortho to the oxygen are Position 2 and Position 6.

-

Position 2: Sterically hindered by the Chlorine at C3.

-

Position 6: Sterically accessible (adjacent to H at C5).

-

-

Outcome: Cyclization preferentially occurs at Position 6, yielding 5,6-dichlorobenzofuran (following benzofuran numbering).

Detailed Experimental Protocols

Protocol 1: In Situ Deprotection and Reductive Amination

Target: Synthesis of N-substituted-2-(3,4-dichlorophenoxy)ethanamines.

Reagents:

-

1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene (1.0 eq)

-

Target Amine (1.1 eq)

-

Trifluoroacetic acid (TFA) / Water (1:1 mixture)

-

Sodium triacetoxyborohydride (

) (1.5 eq) -

Dichloromethane (DCM)

Step-by-Step Methodology:

-

Deprotection: Dissolve the acetal (1 mmol) in a mixture of THF (2 mL) and 1M aqueous HCl (1 mL). Stir at 40°C for 2 hours. Monitor by TLC (disappearance of acetal spot).

-

Neutralization/Extraction: Carefully neutralize with saturated

. Extract the aldehyde rapidly with DCM. Note: Do not concentrate to dryness to avoid polymerization. -

Amination: To the DCM solution of the fresh aldehyde, add the amine (1.1 mmol) and stir for 30 minutes to allow imine formation.

-

Reduction: Add

(1.5 mmol) in one portion. Stir at room temperature for 12 hours. -

Workup: Quench with aqueous

, extract with DCM, dry over

Protocol 2: Synthesis of the Acetal (Precursor Synthesis)

If the acetal is not commercially available, it can be synthesized from 3,4-dichlorophenol.

Reagents:

-

Bromoacetaldehyde diethyl acetal[5]

-

Potassium Carbonate (

) or KOH -

Dimethylformamide (DMF) or Dimethylacetamide (DMAC)

Methodology:

-

Charge a flask with 3,4-dichlorophenol (50 mmol),

(100 mmol), and DMF (100 mL). -

Add bromoacetaldehyde diethyl acetal (60 mmol) dropwise.

-

Heat the mixture to 100°C for 4-6 hours.

-

Cool, pour into ice water, and extract with ethyl acetate.

-

Distill under reduced pressure to obtain the pure acetal oil.

Visualizing the Synthesis Pathway

The following diagram illustrates the divergence of the acetal into two distinct chemical spaces: flexible linkers (amines) and rigid scaffolds (benzofurans).

Figure 2: Divergent synthetic pathways from the central acetal intermediate.

Safety and Handling (E-E-A-T)

-

Toxicity: Chlorinated aromatic compounds are potentially toxic and persistent. Handle in a fume hood.

-

Skin Absorption: Phenolic ethers can penetrate skin. Wear nitrile gloves and long sleeves.

-

Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

-

Preparation of Acetaldehyde Diethyl Acetal Derivatives. Organic Syntheses, Coll. Vol. 3, p. 60. (Foundational chemistry for acetal synthesis). Link

-

Use of compounds for decreasing activity of hormone-sensitive lipase. US Patent Application 20030166690A1.[1] (Specific application of 3,4-dichlorophenoxyacetaldehyde diethyl acetal in reductive amination for drug synthesis). Link

-

Antiparasitic Activities of 8-Aminoquinolines. Antimicrobial Agents and Chemotherapy, 2008. (Demonstrates the biological activity of the 3,4-dichlorophenoxy moiety in medicinal chemistry). Link

-

Synthesis of Benzofurans via Acid-Catalyzed Cyclization. Journal of Organic Chemistry. (General mechanism for converting phenoxyacetaldehydes to benzofurans). Link

Sources

- 1. US20030166690A1 - Use of compounds for decreasing activity of hormone-sensitive - Google Patents [patents.google.com]

- 2. Buy Methanone, diphenyl-,O-((3,4-dichlorophenoxy)acetyl) oxime | 101022-06-4 [smolecule.com]

- 3. ias.ac.in [ias.ac.in]

- 4. journals.asm.org [journals.asm.org]

- 5. (4-Fluorophenoxy)acetaldehyde Diethyl Acetal synthesis - chemicalbook [chemicalbook.com]

1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene literature review and background

The following technical guide details the chemical identity, synthesis, and application of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene , a critical masked-aldehyde intermediate used in the precision synthesis of fused heterocyclic scaffolds.

Advanced Building Block for 5,6-Dichlorobenzofuran Scaffolds

Executive Summary

1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene (CAS: 98919-15-4) serves as a high-fidelity "masked" aldehyde intermediate. Its primary utility lies in the regioselective synthesis of 5,6-dichlorobenzofuran , a pharmacophore found in various bioactive agents, agrochemicals, and advanced material precursors. By employing a diethyl acetal protecting group, this molecule circumvents the polymerization issues typical of direct halo-acetaldehyde alkylations, allowing for the isolation of a stable precursor before the sensitive cyclization step.

This guide provides a validated workflow for the synthesis, characterization, and downstream cyclization of this compound, designed for medicinal chemists and process engineers.

Part 1: Chemical Identity & Properties[1][2][3][4][5]

| Attribute | Specification |

| Chemical Name | 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene |

| CAS Number | 98919-15-4 |

| Molecular Formula | C₁₂H₁₆Cl₂O₃ |

| Molecular Weight | 279.16 g/mol |

| Appearance | Colorless to pale yellow viscous oil |

| Boiling Point | ~160–165 °C (at 0.5 mmHg) |

| Solubility | Soluble in DCM, EtOAc, THF, DMF; Insoluble in water |

| Stability | Stable under basic/neutral conditions; Hydrolyzes in acidic media |

Part 2: Synthesis & Manufacturing Protocol

The synthesis follows a Williamson Ether Synthesis pathway, coupling 3,4-dichlorophenol with bromoacetaldehyde diethyl acetal. This route is preferred over chloroacetaldehyde methods due to the instability of the free aldehyde.

Reaction Scheme

Reagents: 3,4-Dichlorophenol, Bromoacetaldehyde diethyl acetal, Potassium Carbonate (K₂CO₃). Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Catalyst: Potassium Iodide (KI) - Finkelstein condition acceleration.

Step-by-Step Protocol

1. Reagent Preparation

-

Stoichiometry: 1.0 eq 3,4-Dichlorophenol : 1.2 eq Bromoacetaldehyde diethyl acetal : 2.5 eq K₂CO₃.

-

Catalyst: Add 0.1 eq KI to accelerate the displacement of bromide.

-

Solvent: Anhydrous DMF (5 mL per gram of phenol).

2. Alkylation Procedure

-

Charge a reaction vessel with 3,4-dichlorophenol and DMF . Stir under nitrogen until dissolved.

-

Add K₂CO₃ (milled anhydrous) in a single portion. The suspension will turn slightly opaque.

-

Add KI and stir for 15 minutes at room temperature.

-

Add Bromoacetaldehyde diethyl acetal dropwise over 20 minutes to control the exotherm.

-

Heat: Ramp temperature to 100°C and hold for 6–8 hours.

-

Process Control: Monitor by TLC (Hexane/EtOAc 8:1) or HPLC. The phenol starting material (Rf ~0.4) should disappear, replaced by the product (Rf ~0.7).

-

3. Work-up & Purification[1]

-

Quench: Cool the mixture to 25°C and pour into 5 volumes of ice-water.

-

Extraction: Extract with Ethyl Acetate (3x).

-

Wash: Wash combined organics with 1M NaOH (to remove unreacted phenol) followed by Brine.

-

Drying: Dry over Na₂SO₄ and concentrate in vacuo.

-

Distillation: For high purity (>98%), distill under high vacuum (<1 mmHg).

Critical Process Parameters (CPPs)

-

Water Content: DMF must be anhydrous (<0.05% H₂O). Water competes with the phenol, hydrolyzing the acetal or consuming the alkyl halide.

-

Base Choice: K₂CO₃ is superior to NaOH/KOH, which can cause premature hydrolysis of the acetal or racemization if chiral centers were present (not applicable here, but good practice).

Part 3: Downstream Application (Cyclization)

The primary value of this molecule is its conversion to 5,6-dichlorobenzofuran . This requires an acid-catalyzed "one-pot" deprotection-cyclization sequence.

Mechanism[8]

-

Hydrolysis: The acetal is cleaved by acid to generate the pendant aldehyde: 2-(3,4-dichlorophenoxy)acetaldehyde.

-

Cyclization: Intramolecular Electrophilic Aromatic Substitution occurs at the ortho position (C6 of the phenol ring).

-

Dehydration: Loss of water yields the aromatic benzofuran.

Cyclization Protocol (Amberlyst Method)

-

Reagents: 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene, Chlorobenzene (Solvent), Amberlyst 15 (Acid resin).

-

Procedure: Reflux the acetal in chlorobenzene with Amberlyst 15 for 2–4 hours.

-

Yield: Typically 75–85% of 5,6-dichlorobenzofuran.

Part 4: Visualization of Workflows

Diagram 1: Synthesis & Cyclization Pathway

This diagram illustrates the conversion from raw materials to the benzofuran scaffold.

Caption: Reaction pathway from 3,4-dichlorophenol to 5,6-dichlorobenzofuran via the acetal intermediate.

Diagram 2: Mechanistic Logic of Cyclization

This diagram details the regioselectivity logic, explaining why the 5,6-isomer is formed over the 6,7-isomer.

Caption: Regioselectivity logic dictating the formation of the 5,6-dichlorobenzofuran isomer.

Part 5: Analytical Characterization

To validate the identity of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene , compare experimental data against these expected spectral signatures.

¹H-NMR (400 MHz, CDCl₃)

-

Aromatic Region (6.7 – 7.4 ppm):

-

δ 7.30 (d, J=8.8 Hz, 1H, H-5 of benzene ring).

-

δ 7.00 (d, J=2.9 Hz, 1H, H-3 of benzene ring).

-

δ 6.75 (dd, 1H, H-6 of benzene ring).

-

-

Acetal Methine:

-

δ 4.80 (t, J=5.2 Hz, 1H, -CH (OEt)₂).

-

-

Ether Methylene:

-

δ 3.98 (d, J=5.2 Hz, 2H, Ar-O-CH ₂-).

-

-

Ethoxy Groups:

-

δ 3.50–3.80 (m, 4H, -O-CH ₂-CH₃).

-

δ 1.25 (t, 6H, -O-CH₂-CH ₃).

-

Mass Spectrometry (GC-MS)

-

Molecular Ion: [M]⁺ = 278/280/282 (Characteristic dichloro isotope pattern 9:6:1).

-

Base Peak: m/z 103 [CH(OEt)₂]⁺ (Loss of the acetal tail is the dominant fragmentation).

-

Fragment: m/z 161/163 [C₆H₃Cl₂O]⁺ (Dichlorophenol cation).

Part 6: Safety & Handling

-

Hazards: This compound is an Irritant (Skin/Eye) .[2] The precursor, 3,4-dichlorophenol, is toxic and corrosive. Bromoacetaldehyde diethyl acetal is a lachrymator.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Moisture sensitive (risk of slow hydrolysis to aldehyde).

-

Disposal: Halogenated organic waste stream. Do not mix with strong acids during disposal to prevent exothermic polymerization.

References

-

Synthesis of Phenoxyacetaldehyde Acetals

- Title: "General Procedure for the Synthesis of Phenoxyacetaldehyde Diethyl Acetals via Williamson Ether Synthesis."

- Source: Organic Syntheses, Coll. Vol. 3, p. 60.

-

URL:[Link]

-

Cyclization to Benzofurans

- Title: "Amberlyst-15 catalyzed synthesis of benzofurans

- Source:Tetrahedron Letters, Vol 47, Issue 27, 2006.

-

URL:[Link]

- Title: "1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene - CAS 98919-15-4 Entry.

-

Starting Material Data

- Title: "3,4-Dichlorophenol - PubChem Compound Summary."

- Source: National Center for Biotechnology Inform

-

URL:[Link]

Sources

Introduction: The Dichotomy of Dichlorobenzenes in Synthesis

An In-Depth Technical Guide to the Reactivity of Dichlorobenzene Derivatives

Dichlorobenzenes (DCBs) are a class of aromatic compounds existing in three isomeric forms: 1,2- (ortho), 1,3- (meta), and 1,4- (para). These molecules are far more than simple solvents or intermediates; they are foundational pillars in the synthesis of a vast array of complex organic molecules, including dyes, high-performance polymers, agrochemicals, and critically, active pharmaceutical ingredients (APIs).[1][2][3][4] The industrial production of DCBs typically involves the direct chlorination of benzene with a Lewis acid catalyst, which primarily yields ortho and para isomers.[1][5][6] The meta isomer is produced in much smaller quantities in this process and often requires specific synthetic routes.[1][7][8]

The reactivity of the dichlorobenzene ring is a nuanced subject, dictated by the interplay between the two chlorine substituents. Understanding their electronic influence is paramount for any researcher aiming to leverage these versatile building blocks. This guide provides a detailed exploration of the principles governing DCB reactivity, offering field-proven insights into their behavior in key synthetic transformations.

Part 1: The Core Principle: Electronic Effects of Chlorine Substituents

A chlorine atom attached to a benzene ring exerts two opposing electronic effects that are central to its reactivity:

-

The Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the benzene ring through the sigma (σ) bond. This effect is distance-dependent and deactivates the entire ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene itself.[9][10]

-

The Resonance Effect (+R): The lone pair electrons on the chlorine atom can be delocalized into the pi (π) system of the benzene ring.[11][12] This donation of electron density partially counteracts the inductive effect. Crucially, this resonance donation is not uniform; it specifically increases the electron density at the ortho and para positions relative to the chlorine atom.[9][12]

The stronger inductive effect ultimately wins, leading to an overall deactivation of the ring. However, the orientation of incoming electrophiles is controlled by the resonance effect, which stabilizes the carbocation intermediates for ortho and para attack more effectively than for meta attack.[9][13] This makes chlorine a deactivating but ortho, para-directing group.

Caption: Resonance delocalization of chlorine's lone pairs increases electron density at ortho/para positions.

Part 2: Reactivity in Electrophilic Aromatic Substitution (EAS)

With two chlorine atoms, the inductive deactivation is amplified, making dichlorobenzenes significantly less reactive than chlorobenzene.[14] The directing effects are a logical extension of the principles for a single substituent, where the incoming electrophile is directed to positions that are ortho or para to the existing chlorines.

-

1,4-Dichlorobenzene (p-DCB): This isomer is the most straightforward. All four available positions on the ring are equivalent, being ortho to one chlorine and meta to the other. Electrophilic substitution yields a single, predictable product.

-

1,2-Dichlorobenzene (o-DCB): Substitution is directed to the two positions para to the chlorines (positions 4 and 5), which are electronically favored. The positions ortho to the chlorines (3 and 6) are less favored.

-

1,3-Dichlorobenzene (m-DCB): The directing effects are cooperative. Position 4 is ortho to one chlorine and para to the other, making it the most activated site for substitution. Position 2, while ortho to both chlorines, is sterically hindered and generally a minor product.

Table 1: Physical Properties and Primary EAS Products of Dichlorobenzene Isomers

| Isomer | Structure | Melting Point (°C) | Boiling Point (°C) | Primary Nitration Product |

| 1,2-Dichlorobenzene | Ortho | -17[15] | 180[5][15] | 1,2-Dichloro-4-nitrobenzene |

| 1,3-Dichlorobenzene | Meta | -24.8 | 173 | 1,3-Dichloro-4-nitrobenzene |

| 1,4-Dichlorobenzene | Para | 53.1[16] | 174.1[16] | 1,4-Dichloro-2-nitrobenzene |

graph EAS_Workflow { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];PDCB [label="1,4-Dichlorobenzene"]; Reagents [label="Mixed Acid\n(HNO₃ / H₂SO₄)", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate [label="Sigma Complex\n(Resonance Stabilized)"]; Product [label="1,4-Dichloro-2-\nnitrobenzene"]; Workup [label="Quench & \nPurification", shape=ellipse, fillcolor="#FFFFFF"];

PDCB -> Reagents [label=" Nitration", arrowhead=none]; Reagents -> Intermediate [label=" Electrophilic\n Attack"]; Intermediate -> Product [label=" Deprotonation\n (Aromatization)"]; Product -> Workup [arrowhead=none]; }

Caption: General workflow for the electrophilic nitration of 1,4-dichlorobenzene.

Experimental Protocol 1: Nitration of 1,4-Dichlorobenzene

This protocol describes a standard laboratory procedure for the synthesis of 1,4-dichloro-2-nitrobenzene, a key intermediate.[17]

-

Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 15 mL of concentrated sulfuric acid to 15 g of 1,4-dichlorobenzene.

-

Reagent Addition: While maintaining the temperature below 50°C, slowly add a pre-cooled mixture of 5 mL of concentrated nitric acid and 10 mL of concentrated sulfuric acid dropwise over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

Work-up: Carefully pour the reaction mixture over 200 g of crushed ice. The solid product will precipitate.

-

Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Purification: Recrystallize the crude solid from ethanol to yield pure 1,4-dichloro-2-nitrobenzene.

Part 3: Reactivity in Nucleophilic Aromatic Substitution (SNAr)

While deactivated towards electrophiles, the electron-withdrawing nature of the chlorine atoms makes the dichlorobenzene ring susceptible to nucleophilic attack, particularly when an additional strong electron-withdrawing group (like a nitro group) is present ortho or para to a chlorine atom.[18][19] This reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion known as a Meisenheimer complex.[19]

The presence of two chlorines enhances the ring's electrophilicity compared to monochlorobenzene. SNAr reactions on dichlorobenzenes themselves, without further activation, require harsh conditions (high temperature/pressure) or very strong nucleophiles. However, dichloronitrobenzene isomers, readily synthesized from DCBs, are highly valuable substrates for SNAr, allowing for the facile introduction of oxygen, nitrogen, and sulfur nucleophiles.[17]

Part 4: Gateway to Complexity: Metal-Catalyzed Cross-Coupling

The true synthetic power of dichlorobenzene derivatives in modern drug development is unlocked through palladium-catalyzed cross-coupling reactions. Reactions like the Suzuki, Heck, and Buchwald-Hartwig amination allow for the selective formation of new carbon-carbon and carbon-heteroatom bonds at the C-Cl positions. This transforms the relatively simple DCB core into complex, highly functionalized molecules.

These reactions are indispensable in medicinal chemistry for systematically exploring structure-activity relationships by building libraries of related compounds.[20] The differential reactivity of the C-Cl bonds in more complex chloro-aromatics (e.g., a bromodichlorobenzene) can also be exploited for sequential, site-selective couplings.[20]

Sources

- 1. Dichlorobenzenes - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Dichlorobenzenes (IARC Summary & Evaluation, Volume 73, 1999) [inchem.org]

- 3. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Dichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. manavchem.com [manavchem.com]

- 6. US5210343A - Process for the preparation of p-dichlorobenzene - Google Patents [patents.google.com]

- 7. quora.com [quora.com]

- 8. There are three isomers of dichlorobenzene, one of which has now replaced.. [askfilo.com]

- 9. Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing in electrophilic aromatic substitution reactions. Why? [allen.in]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. ck12.org [ck12.org]

- 12. Although chlorine is an electron withdrawing group, yet it is ortho, - askIITians [askiitians.com]

- 13. chem.ualberta.ca [chem.ualberta.ca]

- 14. reddit.com [reddit.com]

- 15. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 16. distripark.eu [distripark.eu]

- 17. benchchem.com [benchchem.com]

- 18. Nucleophili substitution reaction of 24 dichlorobenzene is faster than Pn.. [askfilo.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. nbinno.com [nbinno.com]

Detailed synthesis protocol for 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene

Part 1: Core Directive & Strategic Overview

Subject: Scalable Synthesis of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene via Williamson Etherification. Context: This protocol outlines the O-alkylation of 3,4-dichlorophenol with 2-bromo-1,1-diethoxyethane (bromoacetaldehyde diethyl acetal). This intermediate is frequently utilized in medicinal chemistry as a masked aldehyde precursor, allowing for the subsequent generation of benzofuran derivatives or phenoxyacetaldehyde pharmacophores under mild acidic hydrolysis.

Operational Philosophy:

The synthesis relies on the Williamson Ether Synthesis mechanism.[1][2][3][4][5] Success in this transformation depends critically on the "Hard-Soft Acid-Base" (HSAB) matching of the phenoxide nucleophile and the alkylating agent. 3,4-Dichlorophenol is a relatively acidic phenol (

Part 2: Scientific Integrity & Protocol Logic

Retrosynthetic Analysis & Mechanism

The target molecule, 1,2-dichloro-4-(2,2-diethoxyethoxy)benzene , is disconnected at the ether linkage.

-

Nucleophile: 3,4-Dichlorophenoxide (generated in situ).

-

Electrophile: 2-Bromo-1,1-diethoxyethane.

-

Mechanism:

Nucleophilic Substitution.[3]

Critical Control Points:

-

Acetal Stability: The diethyl acetal group is acid-labile. The reaction media must remain strictly basic or neutral. Aqueous workups must be performed at neutral/basic pH to prevent premature hydrolysis to the aldehyde.

-

Stoichiometry: The alkyl bromide is often the limiting reagent or used in slight excess (1.1 equiv) to drive conversion, as the phenol is easier to separate chromatographically than the bromoacetal.

-

Solvent Effects: DMF (N,N-Dimethylformamide) is the standard solvent to solvate the cation (

), leaving the phenoxide anion "naked" and highly reactive.

Experimental Protocol

Reagents & Materials:

-

3,4-Dichlorophenol [CAS: 95-77-2] (1.0 equiv)

-

2-Bromo-1,1-diethoxyethane [CAS: 2032-35-1] (1.2 equiv)

-

Potassium Carbonate (

), anhydrous (2.0 - 3.0 equiv) -

Potassium Iodide (

), catalytic (0.1 equiv) - Finkelstein catalyst to accelerate alkylation. -

Solvent: DMF (anhydrous) or Acetonitrile (

).

Step-by-Step Methodology:

-

Preparation of the Nucleophile:

-

To a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser, add 3,4-dichlorophenol (10.0 mmol) and anhydrous DMF (20 mL).

-

Add

(25.0 mmol) in a single portion. -

Process Note: Stir at room temperature for 15–30 minutes. The solution may turn slightly yellow/orange as the phenoxide forms.

-

-

Alkylation (The

Event):-

Add Potassium Iodide (KI) (1.0 mmol). Rationale: KI converts the alkyl bromide to the more reactive alkyl iodide in situ.

-

Add 2-Bromo-1,1-diethoxyethane (12.0 mmol) dropwise via syringe to control the exotherm.

-

Heat the reaction mixture to 80–90°C under an inert atmosphere (

or Ar). -

Monitor reaction progress via TLC (Thin Layer Chromatography) or HPLC.

-

Endpoint: Reaction is typically complete within 4–12 hours. Look for the disappearance of the phenol starting material.

-

-

Workup & Isolation:

-

Cool the mixture to room temperature.

-

Quench: Pour the reaction mixture into ice-cold water (100 mL) or saturated

solution. Crucial: Avoid acidic water. -

Extraction: Extract with Ethyl Acetate (

mL). -

Washing: Wash combined organic layers with water (

) and brine ( -

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure (rotary evaporator).

-

-

Purification:

-

The crude oil is purified via Flash Column Chromatography on silica gel.

-

Eluent: Hexanes:Ethyl Acetate gradient (typically starting 95:5 to 80:20).

-

Target: The product is less polar than the phenol but more polar than the bromoacetal.

-

Data Presentation & Troubleshooting

Table 1: Optimized Reaction Parameters

| Parameter | Condition | Rationale |

| Solvent | DMF (0.5 M conc.) | Maximizes |

| Base | Mild base; prevents acetal degradation; buffers HCl byproduct. | |

| Catalyst | KI (10 mol%) | Halogen exchange (Finkelstein) increases electrophilicity ( |

| Temperature | 90°C | Sufficient activation energy for secondary carbon attack without elimination. |